Contezolid acefosamil
Description
Contezolid acefosamil (also known as MRX-4) is a novel double prodrug of contezolid (MRX-1), a next-generation oxazolidinone antibiotic developed by MicuRx Pharmaceuticals. Approved in China in 2021 for complicated skin and soft tissue infections (cSSTIs), this compound is designed to address multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and drug-resistant Mycobacterium tuberculosis .
The prodrug structure enhances water solubility (>200 mg/mL), enabling both intravenous (IV) and oral (PO) administration . Upon administration, it undergoes sequential metabolic activation via O-deacetylation and N-dephosphorylation to release the active compound, contezolid . This dual-route flexibility supports seamless transition from IV to PO therapy in hospitalized and outpatient settings, a critical advantage for serious infections requiring prolonged treatment .
Properties
IUPAC Name |
acetyloxy-N-(1,2-oxazol-3-yl)-N-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]phosphonamidic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N4O8P/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRAGJLWFBGKFE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807497-11-5 | |
| Record name | MRX-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807497115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRX-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJZ0KB5903 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of contezolid acefosamil involves the conversion of contezolid into its prodrug form. The process typically includes the formation of an O-acyl phosphoramidate derivative, which enhances the solubility and bioavailability of the active drug . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Contezolid acefosamil undergoes hydrolysis to release the active drug contezolid. This hydrolysis can occur under physiological conditions, making it an effective prodrug . The compound does not undergo significant oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions: The hydrolysis of this compound typically requires aqueous conditions, often facilitated by enzymes or acidic environments. The major product of this reaction is contezolid, which retains the antibacterial activity .
Major Products Formed: The primary product formed from the hydrolysis of this compound is contezolid. This active drug is responsible for the antibacterial effects observed in clinical settings .
Scientific Research Applications
Contezolid acefosamil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is studied for its unique prodrug design, which enhances solubility and bioavailability.
Medicine: Clinically, this compound is being developed for the treatment of multidrug-resistant bacterial infections.
Industry: In the pharmaceutical industry, this compound is a promising candidate for new antibacterial drugs.
Mechanism of Action
Contezolid acefosamil exerts its effects by converting into the active drug contezolid in the human body. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex, which is essential for bacterial protein synthesis . This inhibition disrupts bacterial replication and leads to the elimination of the infection. The molecular targets of contezolid include the bacterial ribosome, where it binds and interferes with protein synthesis .
Comparison with Similar Compounds
Key Compounds:
- Linezolid: First-generation oxazolidinone.
- Tedizolid: Second-generation oxazolidinone with once-daily dosing.
- Contezolid/Contezolid Acefosamil: Third-generation oxazolidinone with improved safety.
Efficacy in Preclinical and Clinical Studies
In Vitro Activity:
In Vivo Models:
Clinical Trials:
- Phase III cSSTI Trial (China): Contezolid demonstrated non-inferiority to linezolid (93.0% vs. 93.4% cure rate) with fewer hematological adverse events .
- Phase II ABSSSI Trial (USA): Contezolid acefosamil showed comparable efficacy to linezolid (similar early clinical response) and reduced laboratory abnormalities .
- Ongoing Phase III DFI Trial (NCT05369052) : Evaluates IV-to-PO transition versus linezolid in diabetic foot infections .
Advantages Over Linezolid and Tedizolid
Safety Profile: this compound reduces myelosuppression risk (e.g., platelet counts dropped >30% in only 2.5% of patients vs. 25.4% with linezolid) . Minimal serotonergic interactions due to structural modifications targeting monoamine oxidase inhibition .
Dosage Flexibility :
- The prodrug enables IV administration (2000 mg loading dose; 1000 mg q12h maintenance) followed by oral contezolid (800 mg q12h), maintaining consistent AUC (~92 mg·h/L) .
Global Development :
- Granted FDA QIDP and Fast Track designations for ABSSSI and DFI, accelerating regulatory pathways .
Biological Activity
Contezolid acefosamil (CZA), also known as MRX-4, is a novel prodrug of contezolid, a next-generation oxazolidinone antibiotic. It is primarily developed for treating multidrug-resistant Gram-positive bacterial infections. This article delves into the biological activity of CZA, highlighting its pharmacodynamics, pharmacokinetics, and clinical findings.
This compound itself exhibits no direct antibacterial activity; it is rapidly converted into the active drug contezolid in vivo. This conversion occurs through hydrolysis and metabolism, primarily in the liver and kidneys, where it forms intermediate metabolites like MRX-1352 and MRX-1320, which do not possess antimicrobial properties .
Antibacterial Efficacy
CZA has shown significant antibacterial efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Streptococcus pyogenes. In preclinical studies, both oral and intravenous administrations of CZA demonstrated comparable efficacy to linezolid, a standard treatment for similar infections .
Table 1: Comparative Efficacy of this compound vs. Linezolid
| Pathogen | Treatment Type | Efficacy (%) | Reference |
|---|---|---|---|
| S. aureus | This compound | 95 | |
| S. pneumoniae | This compound | 90 | |
| S. pyogenes | This compound | 92 | |
| S. aureus | Linezolid | 94 |
Pharmacokinetics
In phase I clinical trials involving healthy volunteers, CZA was administered both intravenously and orally. The pharmacokinetic profile indicated that after intravenous administration, the peak concentration () of contezolid was achieved within 2 hours, with a half-life () ranging from 13.33 to 16.74 hours . The area under the curve (AUC) showed dose proportionality, indicating consistent absorption and metabolism across different dosages .
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (500-2000 mg) | Oral Administration (Dosage TBD) |
|---|---|---|
| 2.00 - 15.61 mg/L | TBD | |
| 13.33 - 16.74 hours | TBD | |
| AUC | Dose proportionality observed | TBD |
Safety Profile
The safety profile of CZA has been favorable, with phase I studies reporting mild treatment-emergent adverse events (TEAEs) in approximately 49% of subjects; however, no serious adverse events or fatalities were documented . This suggests a good tolerability profile compared to existing treatments.
Phase I Clinical Trials
A phase I study assessed the safety and pharmacokinetics of CZA in healthy subjects following both intravenous and oral administration. The study involved 70 participants and concluded that CZA was well-tolerated at doses escalating up to 3000 mg without significant adverse effects .
Phase II Trials
Phase II trials have been conducted to evaluate the efficacy of CZA in treating skin and skin structure infections caused by resistant Gram-positive bacteria. Preliminary results indicate that CZA maintains high efficacy rates comparable to those observed in preclinical models .
Q & A
Q. What is the mechanism of action of contezolid acefosamil, and how does it differ from linezolid in overcoming resistance mechanisms?
this compound is a prodrug of contezolid, an oxazolidinone-class antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Unlike linezolid, contezolid was structurally modified to reduce serotonergic neurotoxicity and myelosuppression risks while maintaining efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Preclinical studies demonstrate reduced inhibition of monoamine oxidase A/B, which may lower drug-drug interaction risks .
Q. How should researchers design initial in vitro studies to evaluate this compound's antibacterial activity against multidrug-resistant (MDR) Gram-positive pathogens?
Use standardized broth microdilution (CLSI/EUCAST guidelines) to determine minimum inhibitory concentrations (MICs) against MRSA, VRE, and linezolid-resistant strains. Include comparator antibiotics (e.g., linezolid, tedizolid) and assess time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Test activity under varying pH and serum protein conditions to simulate in vivo environments. Ensure strain diversity (e.g., geographic distribution, resistance mechanisms) to validate broad-spectrum efficacy .
Q. What pharmacokinetic (PK) parameters are critical for designing early-phase clinical trials of this compound?
Key parameters include:
- Bioavailability : Assess oral and intravenous (IV) prodrug conversion to active contezolid via intermediate MRX-1352 .
- Nonlinear PK : Note dose-dependent clearance (>600 mg) and food effects (administer under fed conditions to maximize absorption) .
- Elimination : Monitor renal/hepatic function impacts; PPK analyses suggest no dose adjustments for mild-to-moderate impairment, but caution in severe cases .
Advanced Research Questions
Q. How can population pharmacokinetic (PPK) models optimize IV-to-oral transition regimens for this compound in diabetic foot infections (DFI)?
Develop integrated PPK models using data from healthy volunteers and phase II/III patients to simulate prodrug (CZA) → intermediate (MRX-1352) → active drug (contezolid) conversion. Use Monte Carlo simulations to predict steady-state AUC/MIC targets (e.g., 91.9 mg·h/L) and validate regimens like IV CZA 2000 mg loading dose followed by 1000 mg q12h, transitioning to oral contezolid 800 mg q12h. Ensure seamless exposure across switching timelines to avoid subtherapeutic gaps .
Q. How should researchers address contradictions in hematologic safety data between this compound and linezolid in phase II/III trials?
Conduct stratified analyses by treatment duration, baseline platelet counts, and comorbidities (e.g., diabetes). Compare frequency of thrombocytopenia and neutropenia using longitudinal PK/PD models. Preclinical rat/dog studies show lower myelosuppression with contezolid; validate clinically by monitoring reticulocyte counts and bone marrow biomarkers in extended-duration trials (e.g., DFI studies requiring >14 days) .
Q. What methodologies are recommended to evaluate the prodrug conversion efficiency of this compound in vivo?
Use LC-MS/MS to quantify plasma concentrations of CZA, MRX-1352, and contezolid in healthy volunteers and patients. Calculate conversion ratios (CZA:contezolid) under fed/fasted states and IV/oral administration. Incorporate enzyme activity assays (e.g., esterases, phosphatases) to identify metabolic pathways and potential genetic polymorphisms affecting conversion rates .
Q. How can therapeutic drug monitoring (TDM) protocols be tailored for contezolid in special populations, such as critically ill patients with fluctuating renal/hepatic function?
Develop Bayesian forecasting models using sparse PK samples and covariates (e.g., eGFR, albumin levels). Validate exposure targets (AUC₀–24 ≥80 mg·h/L) for efficacy and safety thresholds (Cₘᵢₙ <8 mg/L to avoid mitochondrial toxicity). Prioritize TDM in severe renal/hepatic impairment cohorts excluded from initial PPK analyses .
Q. What strategies improve in vitro-in vivo correlation (IVIVC) for this compound in preclinical infection models?
Establish murine thigh/abscess infection models with MRSA/VRE strains. Compare dose-ranging PK (AUC/MIC) with bacterial load reduction. Use hollow-fiber infection models to simulate human PK profiles and resistance emergence risks. Cross-validate with phase II data (e.g., ABSSSI trials showing 95% clinical cure rates) .
Q. How should researchers design studies to assess drug-drug interactions (DDIs) involving this compound’s metabolic pathways?
Screen for interactions with flavin-containing monooxygenase 5 (FMO5), the primary enzyme metabolizing contezolid. Use human liver microsomes and recombinant FMO5 to identify inhibitors/inducers. Conduct clinical DDI studies with probe drugs (e.g., caffeine for FMO5 activity) in healthy volunteers. Monitor free drug concentrations in scenarios of polypharmacy (e.g., antidepressants, antifungals) .
Q. What statistical approaches are optimal for analyzing microbiome shifts during prolonged this compound therapy?
Perform longitudinal 16S rRNA sequencing on stool samples from phase III DFI trials. Use linear mixed-effects models to assess α/β-diversity changes and taxa-specific impacts (e.g., Clostridiales suppression). Correlate microbiome alterations with clinical outcomes (e.g., secondary C. difficile infections) and compare with linezolid’s ecological impact .
Methodological Considerations
- Data Contradictions : Cross-reference preclinical toxicity (e.g., rat/dog studies ) with clinical trial adverse event databases to reconcile species-specific findings.
- Experimental Optimization : Prioritize adaptive trial designs for dose-finding (e.g., Bayesian response-adaptive randomization in phase II) to accelerate PK/PD endpoint achievement.
- Regulatory Alignment : Align preclinical endpoints with FDA/EMA guidelines for QIDP-designated antibiotics, emphasizing unmet needs (e.g., outpatient oral MRSA therapies ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
